3-Amino-4-hydroxy-5-methoxybenzohydrazide
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Overview
Description
3-Amino-4-hydroxy-5-methoxybenzohydrazide is an organic compound with a complex structure that includes amino, hydroxy, and methoxy functional groups attached to a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-5-methoxybenzohydrazide typically involves the reaction of 3-Amino-4-hydroxy-5-methoxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can increase efficiency and yield while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-5-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of 3-Amino-4-oxo-5-methoxybenzohydrazide.
Reduction: Formation of 3-Amino-4-hydroxy-5-aminobenzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-hydroxy-5-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-5-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but lacks the methoxy group.
4-Methoxybenzhydrazide: Similar structure but lacks the amino and hydroxy groups.
3-Amino-4-methoxybenzoic acid: Similar structure but lacks the hydroxy group.
Uniqueness
3-Amino-4-hydroxy-5-methoxybenzohydrazide is unique due to the presence of all three functional groups (amino, hydroxy, and methoxy) on the benzohydrazide backbone. This combination of functional groups provides the compound with unique chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-amino-4-hydroxy-5-methoxybenzohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-14-6-3-4(8(13)11-10)2-5(9)7(6)12/h2-3,12H,9-10H2,1H3,(H,11,13) |
InChI Key |
URFZOLFOLYIBSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)C(=O)NN |
Origin of Product |
United States |
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